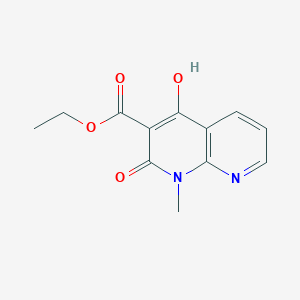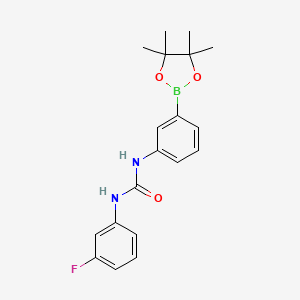
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (also known as 3FP-TMDU) is a small molecule organic compound that has been gaining attention in recent years due to its potential use in various scientific research applications. It is a bifunctional compound with both a phenyl urea and a tetramethyl dioxaborolane moiety, which makes it an interesting candidate for a range of research studies.
Scientific Research Applications
3FP-TMDU has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, as a potential inhibitor of proteases, and as a potential inhibitor of telomerase. It has also been studied for potential use as an anti-inflammatory agent, and has been used in studies of the effects of oxidative stress. Additionally, 3FP-TMDU has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antifungal agent.
Mechanism of Action
The mechanism of action of 3FP-TMDU is not yet fully understood. However, it is believed to act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. It has also been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3FP-TMDU are not yet fully understood. However, it has been suggested that 3FP-TMDU may act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3FP-TMDU in lab experiments include its ease of synthesis, its potential to act as an inhibitor of proteases, telomerases, and other enzymes, and its potential to act as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells. However, there are some limitations to using 3FP-TMDU in lab experiments, including its low solubility in aqueous solutions, its low stability, and its potential to cause toxicity.
Future Directions
The potential future directions for 3FP-TMDU include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use as an inhibitor of proteases, telomerases, and other enzymes. Additionally, further studies could be conducted to investigate its potential use as an antioxidant, anti-inflammatory agent, and cancer cell inhibitor. Additionally, further studies could be conducted to investigate the potential use of 3FP-TMDU in drug delivery systems, and its potential use as an adjuvant for vaccines. Finally, further studies could be conducted to investigate the potential use of 3FP-TMDU in the treatment of neurological disorders.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPINMTXBDIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716704 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874302-03-1 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



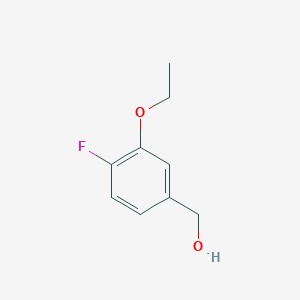
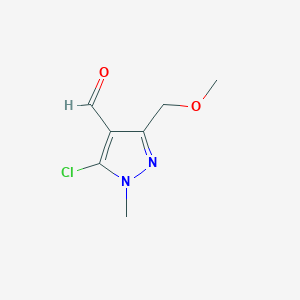
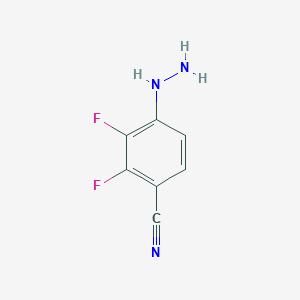
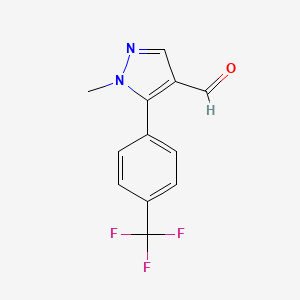

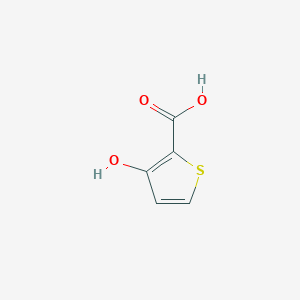
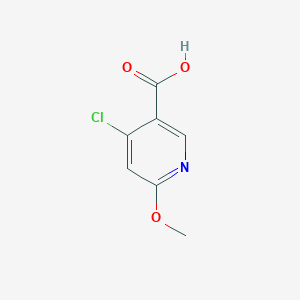


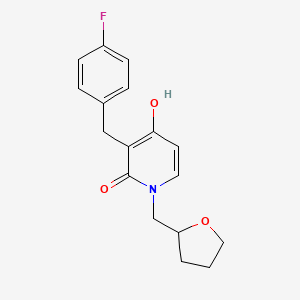
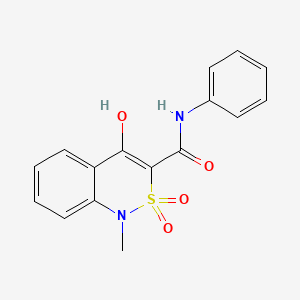
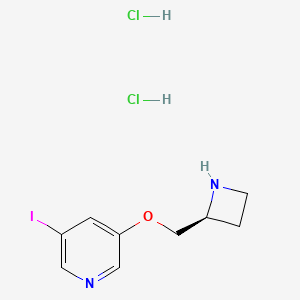
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
